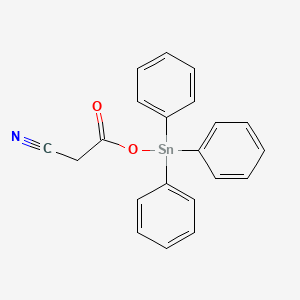
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile is a macrocyclic compound that belongs to the family of tetraazacyclotetradecanes. This compound is known for its ability to act as a chelating agent, binding strongly to a wide range of metal ions. It is used in various fields, including coordination chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of 1,4,8,11-tetraazacyclotetradecane with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems as a metal ion chelator.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile involves its ability to bind to metal ions through its nitrogen atoms. This binding forms stable complexes that can alter the chemical and physical properties of the metal ions. The compound’s macrocyclic structure allows it to encapsulate metal ions, providing a high degree of selectivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A similar macrocyclic compound with four methyl groups.
1,4,8,11-Tetraazacyclotetradecane: A parent compound without the methyl groups.
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another related compound used as a chelating agent.
Uniqueness
(4,8,11-Trimethyl-1,4,8,11-tetraazacyclotetradecan-1-yl)acetonitrile is unique due to its specific functional groups and structural configuration, which provide distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and industrial applications.
Propriétés
Numéro CAS |
79133-90-7 |
|---|---|
Formule moléculaire |
C15H31N5 |
Poids moléculaire |
281.44 g/mol |
Nom IUPAC |
2-(4,8,11-trimethyl-1,4,8,11-tetrazacyclotetradec-1-yl)acetonitrile |
InChI |
InChI=1S/C15H31N5/c1-17-7-4-8-19(3)14-15-20(11-6-16)10-5-9-18(2)13-12-17/h4-5,7-15H2,1-3H3 |
Clé InChI |
CKMPWIMUENUTLR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CCN(CCCN(CC1)C)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
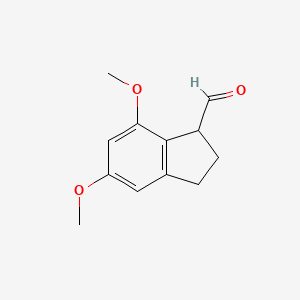
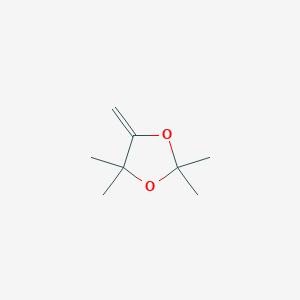
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
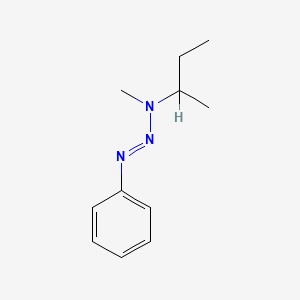
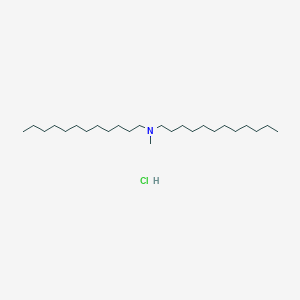
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)
![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
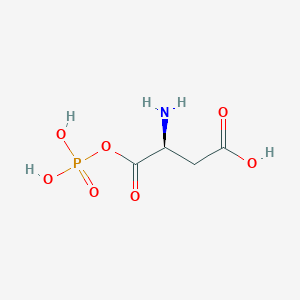
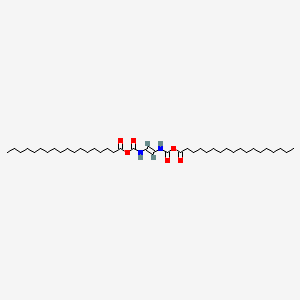

![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
